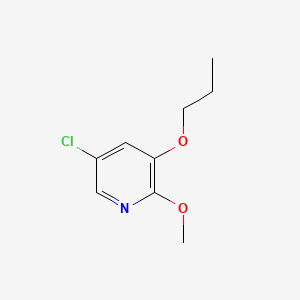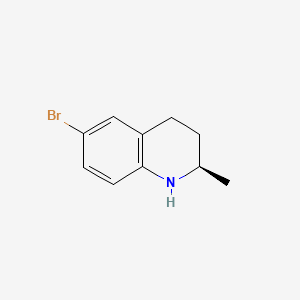
(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
説明
(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, also known as (R)-BTMQ, is a chiral compound with potential applications in medicinal chemistry. It is a tetrahydroquinoline derivative that exhibits biological activity, making it a promising candidate for drug development.
作用機序
The mechanism of action of (R)-BTMQ is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (R)-BTMQ has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(R)-BTMQ has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and exhibit anti-inflammatory properties. Additionally, (R)-BTMQ has been shown to have a low toxicity profile, making it a promising candidate for drug development.
実験室実験の利点と制限
One advantage of using (R)-BTMQ in lab experiments is its high enantioselectivity. Additionally, (R)-BTMQ has a low toxicity profile, making it a safer alternative to other compounds that may exhibit cytotoxic effects. However, one limitation of using (R)-BTMQ in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several potential future directions for research on (R)-BTMQ. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to better understand the mechanism of action of (R)-BTMQ and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of (R)-BTMQ derivatives with improved activity and selectivity may lead to the discovery of new and more effective drugs.
合成法
The synthesis of (R)-BTMQ involves a multi-step process that includes the resolution of racemic BTMQ into its enantiomers. One of the most common methods for synthesizing (R)-BTMQ is the asymmetric hydrogenation of the corresponding 6-bromo-2-methylquinoline using a chiral rhodium catalyst. This method yields the (R)-enantiomer with high enantioselectivity.
科学的研究の応用
(R)-BTMQ has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit activity against various types of cancer, including breast, lung, and prostate cancer. Additionally, (R)-BTMQ has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(2R)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGAZLNZSGHSGE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233460 | |
| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263000-45-8 | |
| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263000-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



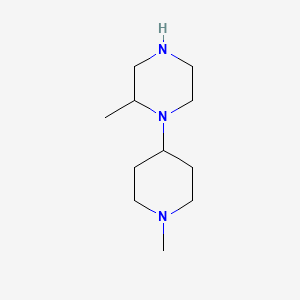

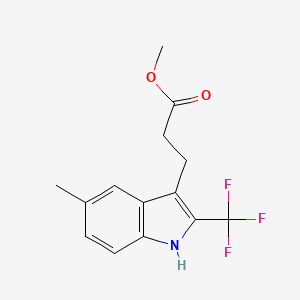

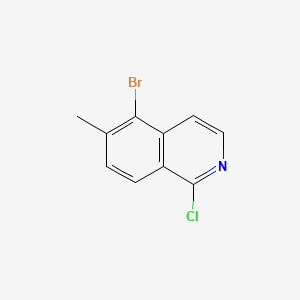
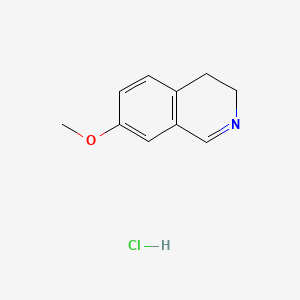
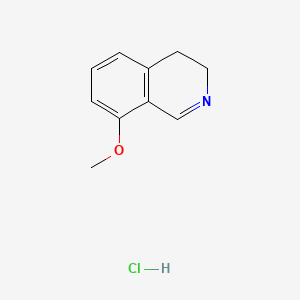
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)


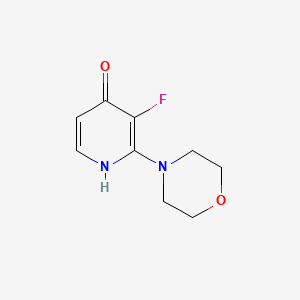
![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)
